molecular formula C20H14Cl2N2O2 B12904413 3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole CAS No. 5814-04-0

3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole

Cat. No.: B12904413
CAS No.: 5814-04-0
M. Wt: 385.2 g/mol
InChI Key: IAKUBHJVSDIDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorobenzyl group and a naphthalenyloxy methyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Dichlorobenzyl Group: This step involves the substitution reaction where a dichlorobenzyl halide reacts with the oxadiazole ring.

    Attachment of the Naphthalenyloxy Methyl Group: This can be done through an etherification reaction where a naphthalen-1-ol derivative reacts with a suitable methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyloxy methyl group.

    Reduction: Reduction reactions could potentially target the oxadiazole ring or the dichlorobenzyl group.

    Substitution: The dichlorobenzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could lead to partially or fully reduced oxadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, oxadiazoles are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities.

Industry

In the industrial sector, oxadiazoles are used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorobenzyl)-1,2,4-oxadiazole: Lacks the naphthalenyloxy methyl group.

    5-((Naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole: Lacks the dichlorobenzyl group.

    3-(2,4-Dichlorophenyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole: Has a dichlorophenyl group instead of a dichlorobenzyl group.

Uniqueness

The uniqueness of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5814-04-0

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-9-8-14(17(22)11-15)10-19-23-20(26-24-19)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-9,11H,10,12H2

InChI Key

IAKUBHJVSDIDKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.